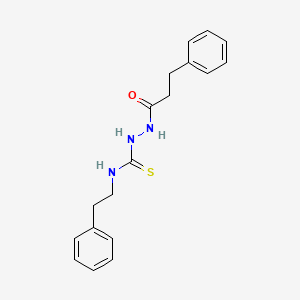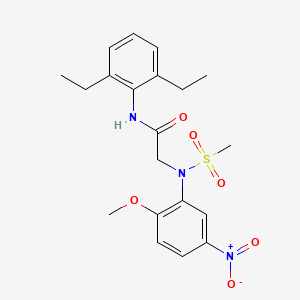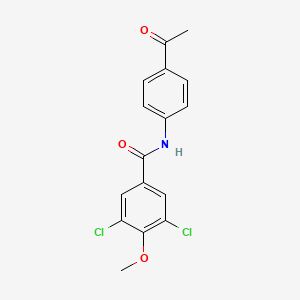
N-(2-phenylethyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenylethyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide, commonly known as PEPA, is a chemical compound with potential applications in scientific research. It is a hydrazine derivative that has been synthesized and studied for its biological activity.
Mécanisme D'action
PEPA exerts its biological effects by modulating the activity of several signaling pathways. It has been reported to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. PEPA has also been shown to inhibit the NF-κB pathway, which is a major regulator of inflammation. In addition, PEPA has been reported to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
PEPA has been shown to have several biochemical and physiological effects. It has been reported to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. PEPA has also been shown to decrease the levels of reactive oxygen species and lipid peroxidation products. In addition, PEPA has been reported to increase the levels of glutathione, which is an important antioxidant molecule.
Avantages Et Limitations Des Expériences En Laboratoire
PEPA has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has been shown to have low toxicity and to be well-tolerated in animal studies. However, there are also some limitations to the use of PEPA in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions. Further studies are needed to elucidate its biological activity and potential therapeutic applications.
Orientations Futures
PEPA has several potential future directions for scientific research. It could be further studied for its anti-inflammatory and anti-cancer effects, as well as its neuroprotective properties. It could also be investigated for its potential use in the treatment of other diseases, such as cardiovascular disease and diabetes. In addition, the development of novel derivatives of PEPA could lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Conclusion
PEPA is a hydrazine derivative that has potential applications in scientific research. Its synthesis method has been optimized for high yield and purity, and it has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. Its mechanism of action involves the modulation of several signaling pathways, and it has several biochemical and physiological effects. While there are some limitations to its use in lab experiments, PEPA has several potential future directions for scientific research.
Méthodes De Synthèse
PEPA can be synthesized by the reaction of 2-phenylethylamine with 3-phenylpropanoyl chloride in the presence of triethylamine. The resulting product is then treated with thiosemicarbazide to obtain the final compound. This synthesis method has been reported in several research articles and has been optimized for high yield and purity.
Applications De Recherche Scientifique
PEPA has been studied for its potential use as a therapeutic agent in various diseases. It has been reported to have anti-inflammatory, anti-cancer, and neuroprotective effects. PEPA has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases. It has also been shown to induce apoptosis in cancer cells and to protect neurons from oxidative stress-induced damage.
Propriétés
IUPAC Name |
1-(2-phenylethyl)-3-(3-phenylpropanoylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c22-17(12-11-15-7-3-1-4-8-15)20-21-18(23)19-14-13-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,20,22)(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNANGQPCJQLGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823650 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-phenylethyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5202806.png)

![1-(3-ethoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5202815.png)
![3-[3-(2-chlorophenoxy)-2-hydroxypropyl]-2-isopropyl-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5202829.png)
![methyl 3-[(cyclooctylamino)carbonyl]-5-nitrobenzoate](/img/structure/B5202830.png)

![3-[(2-ethyl-1-piperidinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B5202843.png)

![4-methyl-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B5202853.png)
![ethyl 6-amino-5-cyano-2-ethyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B5202864.png)
![N-[3-(benzyloxy)benzylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine](/img/structure/B5202867.png)
![2-(4-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5202872.png)
![4-[4-(1-acetyl-4-piperidinyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5202875.png)
![1-benzyl-4-[4-(hexyloxy)benzyl]piperazine](/img/structure/B5202888.png)